molecular formula C7H15NO2 B1374052 3-(3-Aminopropoxy)oxolane CAS No. 1339095-68-9

3-(3-Aminopropoxy)oxolane

Cat. No.: B1374052
CAS No.: 1339095-68-9
M. Wt: 145.2 g/mol
InChI Key: DCPBPDHUYSLFCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study towards the synthesis of novel 3-aminopropoxy-substituted dioxins has been conducted . The phenolic compounds obtained were alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxolane .

Scientific Research Applications

Subheading Semiconducting Properties of Copper Complexes

A study explored the electrical properties of novel dioxime compounds containing the 1,3-oxolane group. These compounds demonstrated semiconducting properties, with specific attention to the activation energies and electrical conductivity types. The activation energies were calculated using the Arrhenius plot, and thermal probe measurements indicated n-type electrical conductivity (Aydogdu et al., 2003).

Surface Functionality of Aminosilanes

Subheading Maintaining Surface Functionality in Aqueous Media

The study addressed the issue of loss of surface functionality derived from aminosilanes when exposed to water at elevated temperatures. This loss was attributed to siloxane bond hydrolysis catalyzed by the amine functionality. The research aimed to find conditions for preparing hydrolytically stable amine-functionalized surfaces, revealing that certain preparation methods and structural features of aminosilanes enhance the hydrolytic stability of the silane-derived layers (Smith & Chen, 2008).

Synthesis of Pharmaceutical Compounds

Subheading Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

The research presented a new method for synthesizing chiral 1,3-oxazinan-2-ones, which are intermediates in the production of pharmaceutical compounds and amino alcohols. The synthesis involved reactions of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, yielding amides that were subsequently reduced and carbonylated to form the desired class of compounds (Ella-Menye et al., 2005).

Catalytic Enantioselective Synthesis

Subheading Diverse Chiral 3,3-Disubstituted Oxindoles

This research focused on the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, structures prevalent in natural products, drugs, and pharmaceutically active compounds. Various catalytic enantioselective methods were developed to prepare a diverse array of chiral oxindoles, with a special emphasis on the construction of fully substituted C3 stereocenters. The study also detailed the design of phosphoramide-based bifunctional catalysts for enhancing the synthesis efficiency (Cao, Zhou, & Zhou, 2018).

X-ray Crystallography and Supramolecular Architecture

Subheading Structural Analysis of Oxolane Derivatives

In a study, the crystal structure of a compound containing an oxolane ring with six defined stereocenters was elucidated using X-ray crystallography. The compound exhibited a three-dimensional supramolecular architecture, with hydrogen bonds from the hydroxy group playing a crucial role in maintaining the structure. The study highlighted the importance of weak C-H···O=C hydrogen bonds in consolidating the network (Lo et al., 2017).

Future Directions

3-(3-Aminopropoxy)oxolane could potentially be used in the development of aptamers for photonic biosensor applications . These aptamers could be used for the monitoring of dangerous environmental pollutants, which have serious implications for human health .

Properties

IUPAC Name

3-(oxolan-3-yloxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBPDHUYSLFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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